N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a Schiff base hydrazone compound Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, which may inhibit enzyme activity by binding to the active site. Additionally, the quinoline structure allows for intercalation with DNA, potentially disrupting cellular processes and leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its bromophenyl group, which enhances its reactivity and potential for substitution reactions. The presence of the quinoline moiety also contributes to its distinct pharmacological properties compared to other Schiff base hydrazones .
Properties
Molecular Formula |
C18H14BrN3O3 |
---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H14BrN3O3/c1-22-14-8-3-2-7-13(14)16(23)15(18(22)25)17(24)21-20-10-11-5-4-6-12(19)9-11/h2-10,23H,1H3,(H,21,24)/b20-10+ |
InChI Key |
PJIWHTOGNPTRCM-KEBDBYFISA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=CC=C3)Br)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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